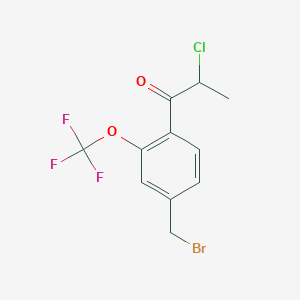
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a chemical compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a dihydro-oxazole ring substituted with a 2-phenyl and a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylacetaldehyde with an appropriate amine and an isobutyl group donor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives with altered electronic properties.
Substitution: The phenyl and isobutyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxazole and dihydro-oxazole derivatives, which can have different physical and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the oxazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole include other oxazole derivatives such as:
- (4S)-4-(2-methylpropyl)pyrrolidin-2-one
- (4S)-4-(2-methylpropyl)-2-oxazolidinone
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique physical, chemical, and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
167693-61-0 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-12-9-15-13(14-12)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m0/s1 |
Clé InChI |
BBXKTHJBMAKNFZ-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC1COC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)

![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
![1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile](/img/structure/B14040853.png)
![Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
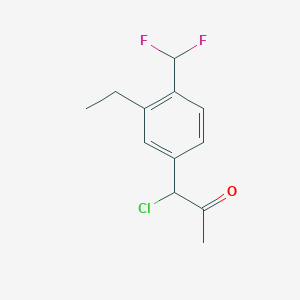
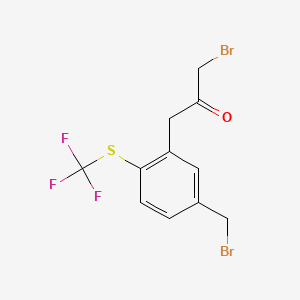
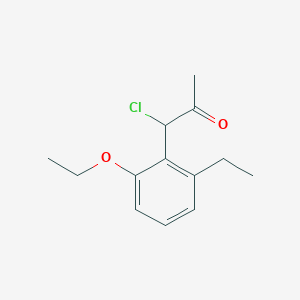
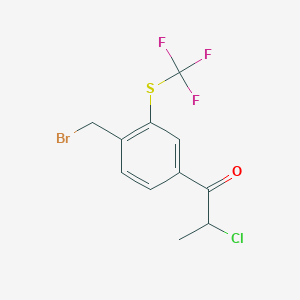
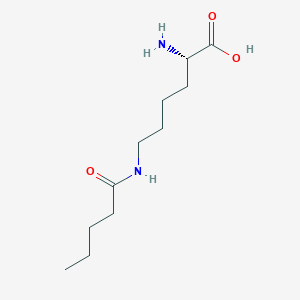
![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
